molecular formula C5H5N3 B2807131 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole CAS No. 78909-98-5

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Cat. No.: B2807131
CAS No.: 78909-98-5
M. Wt: 107.116
InChI Key: BBMDEASYWHQDKZ-UHFFFAOYSA-N
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Description

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound featuring a triazole core substituted with a propargyl (prop-2-yn-1-yl) group. The 1,2,3-triazole ring is a five-membered aromatic system with three nitrogen atoms, contributing to its stability and diverse reactivity. The propargyl substituent introduces an alkyne functionality, enabling further chemical modifications via click chemistry or metal-catalyzed coupling reactions . This compound is synthesized primarily via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective method for constructing 1,4-disubstituted triazoles . Its applications span pharmaceuticals, agrochemicals, and materials science, with the triazole moiety often enhancing binding affinity to biological targets such as enzymes or receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole can be synthesized through various methods. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to yield the desired triazole compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also enhances the safety and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Mechanism of Action : The introduction of the 1,2,3-triazole moiety into drug candidates has been shown to enhance cytotoxicity against various cancer cell lines. For instance, a study demonstrated that novel C-14 1,2,3-triazole-tethered dehydroabietic acid derivatives exhibited significant antiproliferative activity against adriamycin-resistant MCF-7 cells at low concentrations .
    • Case Study : Indole-linked 1,2,3-triazoles have been synthesized and evaluated for their ability to modulate COX-2 levels in inflammatory conditions. Compounds derived from prop-2-yn-1-yl indole showed promise in reducing pro-inflammatory mediators and could serve as leads for treating diabetic complications .
  • Antiviral Properties :
    • Triazoles have been incorporated into antiviral agents. A specific derivative demonstrated potent activity against HIV strains, indicating the potential of 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole in developing new antiviral therapies .
  • Antimicrobial Applications :
    • The antimicrobial properties of triazoles are well-documented. Compounds containing the 1H-1,2,3-triazole scaffold have shown effectiveness against various bacterial strains. For example, triazole derivatives have been synthesized that exhibit significant antibacterial activity .

Agrochemical Applications

The triazole structure is also prevalent in agrochemicals:

  • Fungicides : Triazoles are widely used as fungicides due to their ability to inhibit fungal growth by interfering with ergosterol biosynthesis. The incorporation of this compound into fungicidal formulations has improved efficacy against resistant fungal strains.

Material Science Applications

In material science, this compound derivatives are utilized for:

  • Polymer Chemistry : The compound acts as a versatile building block for synthesizing functional polymers through click chemistry reactions. This versatility allows for the development of materials with tailored properties for specific applications .

Data Summary

Application AreaCompound DerivativeActivity/EffectReference
Medicinal ChemistryC-14 1,2,3-triazole-tethered derivativesAntiproliferative against MCF-7 cells
Medicinal ChemistryIndole-linked 1,2,3-triazolesModulation of COX-2 and anti-inflammatory effects
Medicinal ChemistryTriazole derivativesAntiviral activity against HIV
AgrochemicalsTriazole fungicidesEffective against resistant fungal strains
Material ScienceFunctional polymersTailored properties through click chemistry

Mechanism of Action

The mechanism of action of 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Propargyl vs. Fluorinated Groups : The propargyl group offers synthetic versatility but lacks the lipophilicity and metabolic stability imparted by fluorinated substituents (e.g., CF3-benzyl in compound 4) .
  • Halogen vs. Alkynyl Substituents : Bromophenyl groups (BPTA) enhance antimicrobial activity via halogen bonding, whereas the propargyl group may prioritize reactivity over target specificity .

Isomeric Comparisons: 1,2,3-Triazole vs. 1,2,4-Triazole

The position of nitrogen atoms in the triazole ring significantly impacts properties:

Property 1,2,3-Triazole (Target Compound) 1,2,4-Triazole (Isomer)
Synthesis CuAAC (1,4-regioselectivity) Thermal or Ru-catalyzed cycloadditions
Stability Aromatic stabilization; resistant to ring-opening Less aromatic; prone to tautomerization
Biological Interactions Strong hydrogen bonding via N2 and N3 Weaker interactions due to N1 and N4 spacing
Example Compound 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole (CAS 82418-39-1)

Key Observations :

  • Regioselectivity : 1,2,3-triazoles are synthesized with high regiocontrol via CuAAC, whereas 1,2,4-triazoles require alternative methods .
  • Stability : The 1,2,3-triazole’s aromaticity enhances thermal and chemical stability compared to 1,2,4-isomers .

Biological Activity

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a member of the triazole family, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antifungal, and anti-inflammatory properties, supported by case studies and experimental findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, including the Huisgen cycloaddition reaction of azides with alkynes. This reaction is notable for its efficiency and selectivity, allowing for the creation of a variety of triazole derivatives.

Anticancer Activity

This compound derivatives have shown significant anticancer potential in various studies:

  • Case Study 1 : A series of triazole-containing hybrids were tested against several cancer cell lines. One derivative exhibited an IC50 value of 0.43 µM against HCT116 cells, which is significantly more potent than the control compound Melampomagnolide B (IC50 = 4.93 µM). The compound induced apoptosis and inhibited cell migration by affecting the expression of epithelial and mesenchymal markers such as E-cadherin and vimentin .
  • Case Study 2 : Another study demonstrated that a triazole derivative increased reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and apoptosis via caspase activation .
CompoundCell LineIC50 (µM)Mechanism
1HCT1160.43Induces apoptosis
6HCT1165.19Induces ferroptosis
7HL60<5Cell cycle arrest

Antifungal Activity

Triazoles are well-known for their antifungal properties:

  • Study Findings : The compound has been highlighted for its efficacy against various fungal strains. Its mechanism involves inhibiting ergosterol synthesis, crucial for fungal cell membrane integrity .

Anti-inflammatory Activity

Recent studies have also pointed to the anti-inflammatory potential of triazole derivatives:

  • Experimental Results : In vitro studies showed that specific indole-linked triazoles could significantly reduce COX-2 levels and associated pro-inflammatory mediators in THP-1 monocytes exposed to advanced glycation end products (AGEs). Compounds were found to suppress ROS production and NF-ĸB translocation effectively .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is closely linked to their structural features. Modifications at various positions on the triazole ring can enhance potency against specific biological targets. For instance:

  • Substituent Effects : The introduction of electron-withdrawing groups has been shown to improve anticancer activity by increasing the lipophilicity and enhancing interaction with cellular targets .

Q & A

Q. Basic: What are efficient synthetic methodologies for 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole?

Answer:
The most robust method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective "click chemistry" approach. Terminal alkynes (e.g., propargyl derivatives) react with azides under mild conditions to yield 1,4-disubstituted triazoles . For heterogeneous catalysis, magnetic γFe₂O₃@Sh@Cu₂O has been employed to improve reaction efficiency and recyclability, achieving yields >90% for analogous triazoles .

Table 1: Comparison of Synthesis Methods

MethodCatalystYield (%)AdvantagesReference
CuAACCuSO₄/NaAsc85–95High regioselectivity, mild conditions
Magnetic hybrid catalystγFe₂O₃@Sh@Cu₂O90–95Recyclable, solvent-free

Q. Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm) and confirm substitution patterns .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular formulas (e.g., C₅H₅N₃ for the base compound) .
  • IR Spectroscopy : Identify alkyne (C≡C stretch ~2100 cm⁻¹) and triazole (C-N stretch ~1500 cm⁻¹) functional groups .

Example Data from Analogues ( ):

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.65–7.10 (m, aromatic-H), 5.12 (s, 2H, propargyl-CH₂).
  • HRMS : [M+H]⁺ calculated for C₁₂H₁₀N₃O: 212.0821; found: 212.0818.

Q. Advanced: How can computational methods guide the design of triazole derivatives for enzyme inhibition?

Answer:
Docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes. For example:

  • Triazole derivatives with electron-withdrawing groups (e.g., -CF₃) showed enhanced binding to enoyl-acyl carrier protein reductase (FabI), a target in antibacterial research .
  • Non-adiabatic molecular dynamics (NAMD) simulations elucidate photostability and degradation pathways, critical for drug formulation .

Table 2: Substituent Effects on Bioactivity

SubstituentTarget EnzymeIC₅₀ (μM)Reference
PropargylFabI (E. coli)2.1
4-TrifluoromethylCYP4500.8

Q. Advanced: How to resolve contradictions in reported biological activities of triazole derivatives?

Answer:
Discrepancies often arise from variations in assay conditions or substituent positioning . For example:

  • Antimicrobial activity : Derivatives with para-substituted aryl groups showed higher activity (MIC 2 µg/mL) compared to ortho-substituted analogues (MIC >32 µg/mL) due to steric hindrance .
  • Photolysis stability : Benzotriazole derivatives exhibit longer half-lives under UV light than non-fused triazoles, as shown by CASPT2/CASSCF studies .

Methodological Recommendations :

  • Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Use control compounds (e.g., metronidazole derivatives) to benchmark activity .

Q. Advanced: What strategies optimize regioselectivity in triazole synthesis?

Answer:

  • Catalyst tuning : Copper(I) catalysts favor 1,4-disubstituted triazoles, while ruthenium catalysts yield 1,5-isomers .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and regioselectivity .

Case Study ( ):

  • Magnetic γFe₂O₃@Sh@Cu₂O achieved 95% regioselectivity for 1,4-triazoles in water, avoiding organic solvents.

Q. Advanced: How to evaluate the photolytic stability of this compound?

Answer:

  • CASPT2/CASSCF simulations : Analyze excited-state potential energy surfaces to identify degradation pathways (e.g., N₂ elimination) .
  • UV-Vis spectroscopy : Monitor absorbance changes under controlled UV exposure (λ = 254 nm).

Key Finding :
Benzotriazole derivatives exhibit a 50% longer half-life (t₁/₂ = 120 min) compared to non-fused triazoles (t₁/₂ = 80 min) .

Q. Advanced: What are the challenges in scaling up triazole synthesis for preclinical studies?

Answer:

  • Purification : Column chromatography is labor-intensive; switch to HPLC for higher-purity batches (>99%) .
  • Yield optimization : Use flow chemistry to improve reproducibility and scalability .

Table 3: Scalability Comparison

MethodLab Scale Yield (%)Pilot Scale Yield (%)
Batch CuAAC8570
Flow Chemistry9088

Properties

IUPAC Name

1-prop-2-ynyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-2-4-8-5-3-6-7-8/h1,3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMDEASYWHQDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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